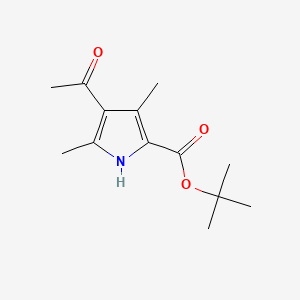

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

描述

Historical Background and Discovery

The development of pyrrole chemistry traces its origins to the mid-nineteenth century when Friedrich Ferdinand Runge first detected pyrrole in coal tar in 1834. This initial discovery marked the beginning of systematic investigations into pyrrole-containing compounds, although the isolation and characterization of pyrrole itself was not achieved until 1857 when it was obtained from bone pyrolysis. The historical significance of this work cannot be overstated, as it established the foundation for understanding one of the most important heterocyclic systems in both natural and synthetic chemistry.

The etymological origin of pyrrole derives from the Greek word "pyrrhos," meaning "reddish" or "fiery," which refers to the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid. This distinctive color reaction became one of the earliest analytical tests for pyrrole presence and remains historically significant in the compound's identification protocols. The recognition of pyrrole's importance expanded dramatically when researchers began to understand its role as a fundamental building block in biologically essential molecules such as heme, chlorophyll, and vitamin B₁₂.

The specific development of substituted pyrrole-2-carboxylate derivatives, including tert-butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate, emerged from the broader exploration of pyrrole functionalization that intensified throughout the twentieth century. This compound represents the culmination of decades of research into pyrrole modification strategies, incorporating multiple functional groups that enhance both synthetic utility and chemical stability. The synthesis methodologies for such complex pyrrole derivatives evolved from simple electrophilic substitution reactions to sophisticated multi-step synthetic sequences that allow precise control over substitution patterns.

Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute approximately ninety percent of commercially available pharmaceutical products, underscoring their fundamental importance in medicinal chemistry and drug discovery. Within this vast category of compounds, pyrrole derivatives occupy a particularly prominent position due to their unique electronic properties and structural versatility. The pyrrole ring system exhibits distinctive aromatic characteristics that result from the participation of the nitrogen lone pair in the aromatic sextet, creating a five-membered ring with enhanced reactivity compared to benzene.

This compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry. The compound incorporates multiple strategic modifications to the basic pyrrole framework, each serving specific chemical and physical property enhancement purposes. The tert-butyl ester functionality provides both steric protection and improved solubility characteristics, while the acetyl group at the 4-position introduces additional reactivity and potential for further chemical elaboration. The dimethyl substitution pattern at positions 3 and 5 influences both electronic distribution and steric accessibility, creating a carefully balanced molecular architecture.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of advanced pyrrole functionalization strategies. Research has demonstrated that pyrrole derivatives can function as effective scaffolds for antibacterial, antiviral, anticancer, antitubercular, and anti-inflammatory activities. The systematic modification of pyrrole structures, as exemplified by this compound, provides researchers with powerful tools for optimizing biological activity and drug-like properties.

| Property | Specification | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ | |

| Molecular Weight | 237.29 g/mol | |

| Boiling Point | 371.8°C at 760 mmHg | |

| Density | 1.082 g/cm³ | |

| CAS Registry Number | 63040-83-5 |

General Overview of Pyrrole-2-carboxylate Derivatives

Pyrrole-2-carboxylate derivatives represent a significant subclass of pyrrole compounds characterized by the presence of an ester functional group at the 2-position of the pyrrole ring. This structural motif combines the inherent reactivity of the pyrrole system with the synthetic versatility provided by the carboxylate ester functionality. The systematic study of these compounds has revealed important structure-activity relationships that guide the design of new derivatives with enhanced properties.

The parent compound of this series, methyl pyrrole-2-carboxylate, serves as a fundamental building block with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 grams per mole. This compound finds extensive application as an intermediate in organic synthesis, pharmaceutical development, agrochemical production, and dyestuff manufacturing. The versatility of the methyl ester has established it as an important commercial chemical with widespread industrial applications.

The progression from simple methyl esters to more complex derivatives like this compound illustrates the systematic approach to molecular design in heterocyclic chemistry. Each structural modification serves specific purposes in terms of reactivity, stability, and biological activity. The ethyl analog, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, with molecular formula C₁₁H₁₅NO₃ and molecular weight 209.24 g/mol, demonstrates how ester variation affects physical properties while maintaining the core pharmacophore.

Research investigations have revealed that pyrrole-2-carboxylate derivatives can participate in diverse chemical reactions including oxidation, reduction, and substitution processes. Oxidation reactions typically employ reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones. Reduction transformations utilize lithium aluminum hydride or sodium borohydride to produce alcohols or amines. Substitution reactions allow for the replacement of functional groups with alternative nucleophiles, providing pathways for structural diversification.

The biological significance of pyrrole-2-carboxylate derivatives has been extensively documented through structure-activity relationship studies. Research has shown that modifications to the ester group, as well as substitutions on the pyrrole ring, can dramatically influence biological activity and selectivity. For example, studies on 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives have demonstrated that electron-withdrawing groups at specific positions enhance affinity for biological targets, while bulk and lipophilicity parameters also contribute to overall activity profiles.

The synthetic accessibility of pyrrole-2-carboxylate derivatives has been greatly enhanced through the development of efficient preparation methods. The standard synthetic approach involves the esterification of the corresponding pyrrole-2-carboxylic acid with the desired alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine. Industrial production methods typically employ scaled-up versions of these laboratory procedures, with optimization for yield and purity through continuous flow techniques and careful reaction condition control.

属性

IUPAC Name |

tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUXYJVRWSTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978964 | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63040-83-5 | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63040-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9S4S45L29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under an inert atmosphere at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

科学研究应用

Chemistry: tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

作用机制

The mechanism of action of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .

相似化合物的比较

- tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

- tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

Comparison:

生物活性

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (CAS No. 63040-83-5) is a heterocyclic compound characterized by the presence of a pyrrole ring and an acetyl functional group. This compound has garnered interest in various fields such as medicinal chemistry, biological research, and synthetic organic chemistry due to its potential biological activities and utility as a synthetic intermediate.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.29 g/mol

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol, facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , modulating enzyme activity or altering receptor binding affinities. The precise mechanism often depends on the structural modifications made to the pyrrole ring .

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Antibacterial Activity :

- Studies have demonstrated that derivatives of pyrrole compounds, including those related to this compound, show significant antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain pyrrole derivatives achieved minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .

- Antimicrobial Properties :

- Enzyme Interaction Studies :

Case Studies

Several studies have explored the biological implications of pyrrole derivatives:

- A study focused on the synthesis of pyrrole-containing compounds revealed their potential as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis .

- Another research highlighted the cytotoxic effects of pyrrole derivatives against cancer cell lines, suggesting their utility in anticancer drug development .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, Antimicrobial |

| tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | Structure | Moderate Antibacterial |

| Pyrrolyl Benzamide Derivatives | Structure | Highly Active against M. tuberculosis |

常见问题

Q. What are the standard synthetic routes for tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving carbamate protection and acetyl substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are prepared using Boc-protection strategies, followed by coupling with acetylated pyrrole derivatives. Characterization relies on NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Reaction steps often require anhydrous conditions and catalysts like Mo(CO)₆ for oxidation-sensitive steps .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include grounding metal containers during transfer, avoiding ignition sources, and using explosion-proof equipment. Storage should be in airtight containers under refrigeration (-20°C) to prevent decomposition. Compatibility testing is critical—avoid strong oxidizers and light exposure, as photodegradation may alter reactivity .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Dynamic low-temperature NMR (e.g., ¹H NMR at -40°C) resolves conformational dynamics, such as axial vs. equatorial tert-butyl positioning in saturated heterocycles. Purity is quantified via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound under varying conditions?

Statistical methods like factorial design identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, epoxidation optimizations with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane showed that Mo(CO)₆ catalyst efficiency peaks at 20–25°C with rigorous exclusion of moisture. Response surface methodology (RSM) models predict optimal reagent stoichiometry and reaction time .

Q. How do contradictory NMR and crystallography data inform conformational analysis of tert-butyl groups in related compounds?

Q. What methodologies address stability challenges during long-term storage or catalytic applications?

Accelerated stability studies under thermal stress (40–60°C) and UV exposure identify degradation pathways. For instance, tert-butyl derivatives undergo hydrolytic cleavage in acidic conditions, necessitating pH-neutral buffers. Compatibility with common reagents (e.g., Grignard agents) requires pre-screening via DSC to detect exothermic incompatibilities .

Q. How can computational tools predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For tert-butyl-protected pyrroles, acetyl groups at the 4-position exhibit lower activation barriers due to steric shielding by the tert-butyl moiety. Solvent effects are modeled using PCM or SMD to refine transition-state geometries .

Methodological Guidance

- Contradictory Data Resolution : Cross-validate NMR findings with X-ray crystallography and computational models. For example, axial vs. equatorial tert-butyl conformers may require variable-temperature NMR and MD simulations .

- Yield Optimization : Use DoE (Design of Experiments) to isolate variables. Epoxidation case studies demonstrate that 1.2:1 TBHP:substrate molar ratios and 24-hour reaction times maximize conversion .

- Safety Compliance : Adhere to JIS Z 7253 standards for hazard communication and PPE requirements during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。